molecular formula C13H9BrF2O B14080799 1-(BenZyloxy)-2-bromo-3,4-difluorobenZene CAS No. 1376335-06-6

1-(BenZyloxy)-2-bromo-3,4-difluorobenZene

Cat. No.: B14080799
CAS No.: 1376335-06-6
M. Wt: 299.11 g/mol
InChI Key: OXTABUHEQPCFLO-UHFFFAOYSA-N
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Description

Benzene, 2-bromo-3,4-difluoro-1-(phenylmethoxy)-: is an aromatic compound characterized by the presence of bromine, fluorine, and phenylmethoxy substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-bromo-3,4-difluoro-1-(phenylmethoxy)- typically involves the bromination and fluorination of benzene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzene, 2-bromo-3,4-difluoro-1-(phenylmethoxy)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield phenylmethoxy derivatives, while oxidation can produce quinones or other oxidized aromatic compounds.

Scientific Research Applications

Benzene, 2-bromo-3,4-difluoro-1-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 2-bromo-3,4-difluoro-1-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting their catalytic activity.

    Receptor Binding: It may bind to receptors, modulating their signaling pathways and biological effects.

Comparison with Similar Compounds

  • Benzene, 2-bromo-1,4-difluoro-
  • Benzene, 2-bromo-1,3-difluoro-
  • Benzene, 1-bromo-2,4-difluoro-

Comparison: Benzene, 2-bromo-3,4-difluoro-1-(phenylmethoxy)- is unique due to the specific positioning of the bromine, fluorine, and phenylmethoxy groups on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity compared to its similar compounds. For instance, the presence of the phenylmethoxy group can enhance its lipophilicity and potential interactions with biological targets .

Properties

IUPAC Name

3-bromo-1,2-difluoro-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-12-11(7-6-10(15)13(12)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTABUHEQPCFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251209
Record name 2-Bromo-3,4-difluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376335-06-6
Record name 2-Bromo-3,4-difluoro-1-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1376335-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,4-difluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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